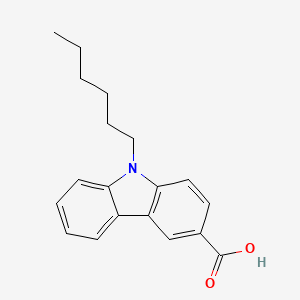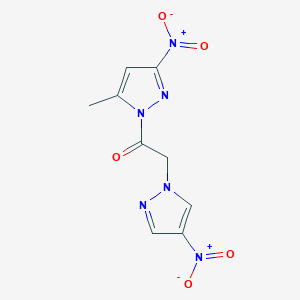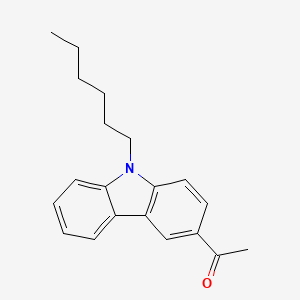
9-hexyl-9H-carbazole-3-carboxylic acid
Descripción general
Descripción
9-Hexyl-9H-carbazole-3-carboxylic acid is a derivative of carbazole, a nitrogen-containing aromatic heterocyclic compound. Carbazole derivatives are known for their excellent optoelectronic properties, high charge carrier mobility, and good environmental stability. These properties make them valuable in various scientific and industrial applications, including organic electronics, photovoltaics, and medicinal chemistry .
Aplicaciones Científicas De Investigación
9-Hexyl-9H-carbazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Studied for its antitumor activity and potential use in drug development.
Industry: Utilized in the production of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-hexyl-9H-carbazole-3-carboxylic acid typically involves the functionalization of carbazole at the 3-position with a carboxylic acid group and the introduction of a hexyl chain at the nitrogen atom. One common method involves the following steps:
N-Alkylation: Carbazole is reacted with hexyl bromide in the presence of a base such as potassium carbonate to introduce the hexyl group at the nitrogen atom.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
9-Hexyl-9H-carbazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated or nitrated carbazole derivatives.
Mecanismo De Acción
The mechanism of action of 9-hexyl-9H-carbazole-3-carboxylic acid in biological systems involves its interaction with cellular components. For example, its antitumor activity is attributed to its ability to induce apoptosis in cancer cells by targeting specific molecular pathways. The compound can interact with DNA and proteins, leading to the disruption of cellular processes and ultimately cell death .
Comparación Con Compuestos Similares
Similar Compounds
9-Ethyl-9H-carbazole-3-carbaldehyde: Another carbazole derivative with similar structural features but different functional groups.
6-(3,6-Di(thiophene-2-yl)-9H-carbazole-9-yl) hexanoic acid: A carbazole derivative with thiophene groups, used in optoelectronic applications.
Uniqueness
9-Hexyl-9H-carbazole-3-carboxylic acid is unique due to its specific combination of a hexyl chain and a carboxylic acid group, which imparts distinct chemical and physical properties. These properties make it particularly suitable for applications in organic electronics and medicinal chemistry .
Propiedades
IUPAC Name |
9-hexylcarbazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-2-3-4-7-12-20-17-9-6-5-8-15(17)16-13-14(19(21)22)10-11-18(16)20/h5-6,8-11,13H,2-4,7,12H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCKPYIQOGMUFKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C2=C(C=C(C=C2)C(=O)O)C3=CC=CC=C31 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide](/img/structure/B4335081.png)
![N-[(Z)-[5-(4-methoxyphenyl)-3,9,11-trioxa-4-azatricyclo[6.2.1.02,6]undec-4-en-7-ylidene]amino]ethanethioamide](/img/structure/B4335085.png)
![5,7-DIMETHYL-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE](/img/structure/B4335093.png)

![{[(2E)-1-[2-(2,4-DIMETHOXYPHENYL)-2-OXOETHYL]PYRROLIDIN-2-YLIDENE]AMINO}FORMONITRILE](/img/structure/B4335117.png)
![3-[2-({[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]sulfonyl}amino)ethoxy]benzoic acid](/img/structure/B4335124.png)

![METHYL 3-(BENZYLSULFANYL)-2-{2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}PROPANOATE](/img/structure/B4335134.png)
![2,3-dihydro-1H-pyrido[3,2,1-kl]phenoxazine-9-carboxylic acid](/img/structure/B4335143.png)
![2-chloro-3-[5-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B4335151.png)


![3-(4-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]-1,2-oxazole-5-carboxamide](/img/structure/B4335168.png)
![5-{[3-(THIOPHEN-2-YL)IMIDAZO[1,5-A]PYRIDIN-1-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE](/img/structure/B4335173.png)
